

## FT895: An In-Depth Technical Guide to its Effects on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FT895    |           |
| Cat. No.:            | B2679868 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with a half-maximal inhibitory concentration (IC50) of 3 nM. By inhibiting HDAC11, FT895 modulates the acetylation of histones and other proteins, leading to significant changes in gene transcription. This guide provides a comprehensive overview of the known effects of FT895 on gene expression, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental protocols. The information presented is intended to support further research and development of FT895 as a potential therapeutic agent in oncology, infectious diseases, and other areas.

#### Introduction to FT895 and its Mechanism of Action

FT895 is a novel investigational compound that has demonstrated significant potential in preclinical studies across various disease models. Its primary molecular target is HDAC11, an enzyme that removes acetyl groups from lysine residues on histones and other proteins. The acetylation of histones is a critical epigenetic modification that influences chromatin structure and gene accessibility. By inhibiting HDAC11, FT895 leads to an increase in histone acetylation, particularly on Histone H3 (Ac-H3), which is associated with a more open chromatin state and altered gene expression.



The selectivity of **FT895** for HDAC11 over other HDAC isoforms minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC11 and a promising candidate for targeted therapy.

# Quantitative Effects of FT895 on Gene and Protein Expression

While comprehensive, publicly available RNA-sequencing or microarray data detailing the global transcriptomic changes induced solely by **FT895** is limited, several studies have reported on its quantitative or semi-quantitative effects on specific genes and proteins. The following tables summarize the currently available data.

Table 1: Inhibitory and Efficacy Concentrations of FT895

| Parameter                  | Value        | Cell<br>Line/Model   | Disease<br>Context | Reference |
|----------------------------|--------------|----------------------|--------------------|-----------|
| IC50 (HDAC11)              | 3 nM         | Biochemical<br>Assay | N/A                | [1][2]    |
| EC50                       | 0.1 μΜ       | HeLa cells           | EV71 Infection     | [3]       |
| Effective<br>Concentration | 0.1 - 1 μΜ   | HeLa cells           | EV71 Infection     | [3]       |
| In vivo Dosage             | 50 mg/kg/day | C57BL/6 mice         | EV71 Infection     | [3]       |

Table 2: Effects of FT895 on Specific Gene and Protein Expression



| Target<br>Gene/Protei<br>n    | Effect                                                     | Method                              | Cell<br>Line/Model  | Disease<br>Context                               | Reference |
|-------------------------------|------------------------------------------------------------|-------------------------------------|---------------------|--------------------------------------------------|-----------|
| HDAC11<br>Protein             | 60% reduction (uninfected), 30% reduction (EV71- infected) | Western Blot                        | HeLa cells          | EV71<br>Infection                                | [3]       |
| Acetylated Histone H3 (Ac-H3) | Increased                                                  | Western Blot                        | HeLa cells          | EV71<br>Infection                                | [3]       |
| EV71 VP1<br>Protein           | Significant reduction (dose-dependent)                     | In-Cell<br>Western,<br>Western Blot | Vero, HeLa<br>cells | EV71<br>Infection                                | [3]       |
| EV71 VP1<br>RNA               | Reduced                                                    | qPCR                                | HeLa cells          | EV71<br>Infection                                | [3]       |
| TEAD1<br>Protein              | Suppressed                                                 | Western Blot                        | MPNST cells         | Malignant<br>Peripheral<br>Nerve Sheath<br>Tumor |           |
| TAZ Protein                   | Suppressed                                                 | Western Blot                        | MPNST cells         | Malignant<br>Peripheral<br>Nerve Sheath<br>Tumor |           |
| YAP Protein                   | Suppressed                                                 | Western Blot                        | MPNST cells         | Malignant<br>Peripheral<br>Nerve Sheath<br>Tumor |           |
| α-tubulin<br>Protein          | Reduced                                                    | Western Blot                        | MPNST cells         | Malignant<br>Peripheral                          |           |



|                   |           |               |                      | Nerve Sheath<br>Tumor                            |     |
|-------------------|-----------|---------------|----------------------|--------------------------------------------------|-----|
| KIF18A<br>Protein | Reduced   | Western Blot  | MPNST cells          | Malignant<br>Peripheral<br>Nerve Sheath<br>Tumor |     |
| p53 Protein       | Reduced   | Western Blot  | S462TY cells         | Malignant<br>Peripheral<br>Nerve Sheath<br>Tumor |     |
| Sp1 Protein       | Reduced   | Western Blot  | S462TY cells         | Malignant<br>Peripheral<br>Nerve Sheath<br>Tumor | [4] |
| Sox2 mRNA         | Decreased | RT-PCR        | A549, H1650<br>cells | Non-small<br>cell lung<br>cancer                 |     |
| YAP1 Protein      | Decreased | Western Blot  | H1650 cells          | Non-small<br>cell lung<br>cancer                 |     |
| Nos2 mRNA         | Enhanced  | Not specified | Macrophages          | Fungal<br>Infection                              |     |

Note: The effects on the Hippo pathway-related proteins (TEAD1, TAZ, YAP, etc.) were observed in combination with cordycepin.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of **FT895**.

#### **Cell Culture and FT895 Treatment**



- Cell Lines: HeLa, Vero, or other relevant cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- **FT895** Preparation: A stock solution of **FT895** is prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution is stored at -20°C.
- Treatment: For experiments, the **FT895** stock solution is diluted in culture medium to the desired final concentration (e.g.,  $0.1~\mu\text{M}$  to  $10~\mu\text{M}$ ). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Control cells are treated with an equivalent concentration of DMSO.
- Incubation: Cells are incubated with FT895 or DMSO for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

#### **Western Blot Analysis**

- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HDAC11, Acetyl-Histone H3, or other proteins of interest, diluted in 5% BSA in TBST.
- Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room



temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or  $\beta$ -actin is used as a loading control.

## **Quantitative Real-Time PCR (qPCR)**

- RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells
  using TRIzol reagent according to the manufacturer's instructions. First-strand cDNA is
  synthesized from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The reaction mixture typically contains 1 μL of cDNA, 0.5 μM of each forward and reverse primer, and 10 μL of SYBR Green mix in a total volume of 20 μL.
- Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene used for normalization.

## **Chromatin Immunoprecipitation (ChIP)-qPCR**

- Cross-linking and Chromatin Shearing: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are then lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.
- Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads and then incubated overnight at 4°C with an antibody against the protein of interest (e.g., TEAD1) or a control IgG.
- Immune Complex Capture and Elution: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes. After extensive washing, the complexes are eluted from the beads.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C, and the DNA is purified using a DNA purification kit.



 qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific promoter regions of target genes. The amount of immunoprecipitated DNA is quantified and normalized to the input DNA.

## Signaling Pathways and Experimental Workflows

**FT895**-mediated inhibition of HDAC11 has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and immune responses.

### **The Hippo Signaling Pathway**

The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is frequently observed in cancer. **FT895**, in combination with other agents, has been shown to suppress the expression of the downstream effectors of the Hippo pathway, TEAD1, and its coactivators YAP and TAZ. This leads to the downregulation of their target genes, which are involved in cell proliferation and survival.

Caption: **FT895** inhibits HDAC11, potentially altering YAP/TAZ/TEAD expression.

#### The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system. HDAC11 has been identified as a negative regulator of this pathway. It can physically interact with the transcription factor STAT3, acting as a scaffold to recruit a repressive complex to the promoters of target genes, such as Nos2. By inhibiting HDAC11, **FT895** can relieve this repression, leading to increased gene expression.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The impact of selective HDAC inhibitors on the transcriptome of early mouse embryos PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. avstera.com [avstera.com]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [FT895: An In-Depth Technical Guide to its Effects on Gene Transcription]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#ft895-and-its-effects-on-gene-transcription]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com